Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

6-(4-Phenylbutoxy)hexylbenzylamine structure
97664-55-6 structure
상품 이름:6-(4-Phenylbutoxy)hexylbenzylamine
CAS 번호:97664-55-6
MF:C23H33NO
메가와트:339.514226675034
MDL:MFCD04118104
CID:801307
PubChem ID:10914757

6-(4-Phenylbutoxy)hexylbenzylamine 화학적 및 물리적 성질

이름 및 식별자

    • N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
    • [6-(4-Phenylbutoxy)hexyl]benzylamine
    • 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
    • 4-Phenylbutyric Acid-13C6
    • Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
    • 6-Benzylamino-1-(4'-phenylbutoxy)hexane
    • 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
    • benzyl(6-(4-pheylbutoxy)hexyl)amine
    • N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
    • N-benzyl-6-(4-phenylbutoxy)hexylamine
    • N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
    • SB83545
    • JWLIKZBRVQRFNF-UHFFFAOYSA-N
    • BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
    • N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
    • BS-49596
    • 97664-55-6
    • SCHEMBL456614
    • 1,13-Diphenyl-12-aza-5-oxatridecane
    • AC-25488
    • DTXSID40448220
    • AKOS016003681
    • N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
    • 6-(4-Phenylbutoxy)hexylbenzylamine
    • MDL: MFCD04118104
    • 인치: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
    • InChIKey: JWLIKZBRVQRFNF-UHFFFAOYSA-N
    • 미소: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1

계산된 속성

  • 정밀분자량: 339.25600
  • 동위원소 질량: 339.256214676g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 14
  • 복잡도: 282
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.2
  • 토폴로지 분자 극성 표면적: 21.3Ų

실험적 성질

  • 색과 성상: No date available
  • 밀도: 1.0±0.1 g/cm3
  • 융해점: No date available
  • 비등점: 467.2±38.0 °C at 760 mmHg
  • 플래시 포인트: 207.3±16.2 °C
  • PSA: 21.26000
  • LogP: 5.76700
  • 증기압: 0.0±1.2 mmHg at 25°C

6-(4-Phenylbutoxy)hexylbenzylamine 보안 정보

6-(4-Phenylbutoxy)hexylbenzylamine 세관 데이터

  • 세관 번호:2922199090
  • 세관 데이터:

    ?? ?? ??:

    2922199090

    개요:

    2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

6-(4-Phenylbutoxy)hexylbenzylamine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
P319615-10g
[6-(4-Phenylbutoxy)hexyl]benzylamine
97664-55-6
10g
$305.00 2023-05-17
TRC
P319615-25g
[6-(4-Phenylbutoxy)hexyl]benzylamine
97664-55-6
25g
$ 460.00 2023-09-06
eNovation Chemicals LLC
D252406-250g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
250g
$4980 2024-08-03
Alichem
A019111187-1g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 95%
1g
$665.68 2023-08-31
eNovation Chemicals LLC
D252406-1g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
1g
$980 2024-08-03
eNovation Chemicals LLC
D252406-50g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
50g
$1590 2024-08-03
eNovation Chemicals LLC
D252406-1kg
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
1kg
$17800 2024-08-03
SHENG KE LU SI SHENG WU JI SHU
sc-478608-100 mg
[6-(4-Phenylbutoxy)hexyl]benzylamine,
97664-55-6
100MG
¥2,858.00 2023-07-11
Ambeed
A430969-250mg
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 98+%
250mg
$25.0 2024-04-16
Aaron
AR00H8PN-100mg
1,13-Diphenyl-12-aza-5-oxatridecane
97664-55-6 98%
100mg
$69.00 2025-02-11

6-(4-Phenylbutoxy)hexylbenzylamine 합성 방법

Synthetic Routes 1

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  10 h, rt
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ;  30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
참조
An Efficient and Practical Synthesis of Salmeterol
Lu, Yongping; Xu, Xinliang; Zhang, Xingxian, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Synthetic Routes 2

반응 조건
참조
Phenethanolamine derivatives
, Belgium, , ,

Synthetic Routes 3

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C
1.2 Reagents: Triethylamine ;  15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ;  4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
참조
Preparation of salmeterol and salts thereof
, India, , ,

Synthetic Routes 4

반응 조건
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ;  25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

Synthetic Routes 5

반응 조건
참조
New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol].
, Spain, , ,

Synthetic Routes 6

반응 조건
참조
Enantioselective synthesis of salmeterol via asymmetric borane reduction
Hett, Robert; Stare, Ragnar; Helquist, Paul, Tetrahedron Letters, 1994, 35(50), 9375-8

Synthetic Routes 7

반응 조건
1.1 Reagents: Triethylamine ,  Sodium iodide ;  30 min, 45 °C
1.2 -
참조
A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation
Liu, Juntao; Zhou, Di; Jia, Xian; Huang, Ling; Li, Xingshu; et al, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828

Synthetic Routes 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  12 h, rt → 110 °C
참조
Preparation of the salmeterol intermediate fumarate crystal
, China, , ,

Synthetic Routes 9

반응 조건
1.1 Reagents: Triethylamine ,  Sodium iodide Solvents: Dimethyl sulfoxide
참조
A new synthetic approach to salmeterol
Rong, Yajing; Ruoho, Amold E., Synthetic Communications, 1999, 29(12), 2155-2162

Synthetic Routes 10

반응 조건
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ;  0 - 10 °C; 10 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ;  rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ;  0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ;  7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ;  reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  basified, rt
참조
Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate
, Spain, , ,

Synthetic Routes 11

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 h, 60 - 80 °C
참조
Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine
Molinski, Tadeusz F.; Stanley, Scott D., Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762

Synthetic Routes 12

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, rt
참조
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

6-(4-Phenylbutoxy)hexylbenzylamine Raw materials

6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products

6-(4-Phenylbutoxy)hexylbenzylamine 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane
sfd19803
순결:99.9%
재다:200kg
가격 ($):문의